
(7E)-N-methyl-7-methyliminocyclohepta-1,3,5-trien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(methylamino)-2,4,6-cycloheptatriene-1-imine is an organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes a cycloheptatriene ring with an imine group and two methylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(methylamino)-2,4,6-cycloheptatriene-1-imine can be achieved through several methods. One common approach involves the reaction of cycloheptatriene with methylamine under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a second equivalent of methylamine.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-2-(methylamino)-2,4,6-cycloheptatriene-1-imine may involve large-scale reactors and continuous flow processes. The use of high-pressure reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(methylamino)-2,4,6-cycloheptatriene-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-2-(methylamino)-2,4,6-cycloheptatriene-1-oxide, while reduction may produce N-Methyl-2-(methylamino)-2,4,6-cycloheptatriene-1-amine.
Scientific Research Applications
N-Methyl-2-(methylamino)-2,4,6-cycloheptatriene-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-(methylamino)-2,4,6-cycloheptatriene-1-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(methylamino)ethanol
- N-Methyl-2-(methylamino)benzamide
- N-Methyl-2-(methylamino)propanamide
Uniqueness
N-Methyl-2-(methylamino)-2,4,6-cycloheptatriene-1-imine is unique due to its cycloheptatriene ring structure, which imparts distinct chemical properties compared to other amines
Properties
CAS No. |
1502-10-9 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-methyl-7-methyliminocyclohepta-1,3,5-trien-1-amine |
InChI |
InChI=1S/C9H12N2/c1-10-8-6-4-3-5-7-9(8)11-2/h3-7H,1-2H3,(H,10,11) |
InChI Key |
PVUJEIMMYXGDRV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=CC1=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


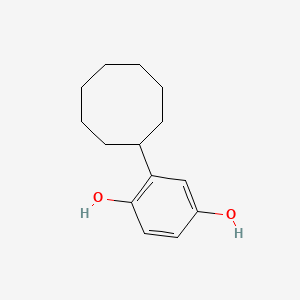
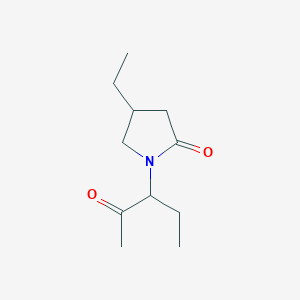
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
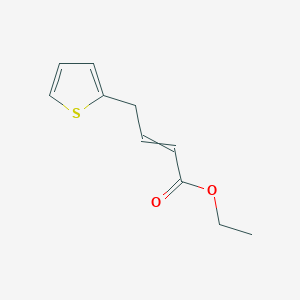
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
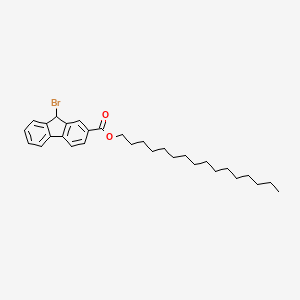
![(4-Hydroxyphenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B14172843.png)
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
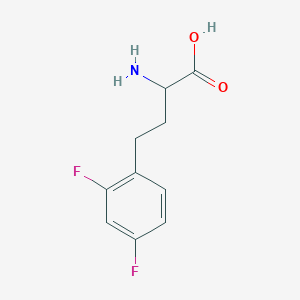
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
stannane](/img/structure/B14172867.png)
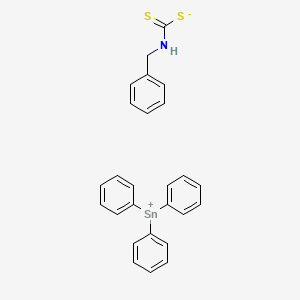
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)

